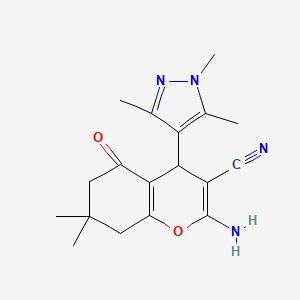

2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core with multiple substituents, including amino, methyl, and cyano groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethylpyrazol-4-yl)-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-9-14(10(2)22(5)21-9)15-11(8-19)17(20)24-13-7-18(3,4)6-12(23)16(13)15/h15H,6-7,20H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOVZOFXIJEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a one-pot three-component combinatorial reaction. This method involves the use of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate. The reaction is typically catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and carried out in ethanol at 60-65°C for 60-90 minutes. This approach offers advantages such as versatility, good yields, and simplicity.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, improved catalyst systems, and enhanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the chromene core.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with various biological targets.

Medicine

The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological systems makes it a candidate for therapeutic agents targeting specific diseases.

Industry

In industry, the compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

4,4'- (1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

Biological Activity

The compound 2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 435.95 g/mol. The structure features a chromene core substituted with an amino group and a pyrazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| 2-amino derivative | Moderate | Staphylococcus aureus | |

| 2-amino derivative | Good | Pseudomonas aeruginosa |

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The pyrazole ring is known for interacting with various enzymes involved in metabolic pathways. Inhibition of these enzymes can lead to decreased proliferation of pathogenic cells.

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities. For example:

- Synthesis : New synthetic routes have been developed to enhance the yield and purity of the compound.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of the compound, showing promising results for oral administration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving chromene precursors and substituted pyrazoles. Key steps include:

- Cyclocondensation : Reacting 5,5-dimethylcyclohexane-1,3-dione with malononitrile and 1,3,5-trimethylpyrazole-4-carbaldehyde under basic conditions (e.g., piperidine) to form the chromene scaffold.

- Solvent Optimization : Use ethanol or acetonitrile as solvents for better yield control. Reaction monitoring via TLC or HPLC is critical .

- Characterization : Validate intermediates using -NMR and -NMR to confirm regioselectivity and avoid side products like regioisomeric pyrazole derivatives .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystal systems (space group ) with parameters have been reported for analogous chromene derivatives, confirming the fused bicyclic system and stereochemistry .

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm), while -NMR confirms the absence of aromatic protons in the tetrahydrochromene ring .

Q. What spectroscopic techniques are essential for purity assessment?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) with mass accuracy <5 ppm.

- Combined NMR Analysis : Use --HSQC and HMBC to resolve overlapping signals in the pyrazole and chromene moieties .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity or biological interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes geometry and calculates frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) indicate stability and charge-transfer potential .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or antimicrobial enzymes). Pyrazole and chromene groups often show strong interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Dynamic NMR Studies : Investigate temperature-dependent conformational changes (e.g., chair-boat transitions in the tetrahydrochromene ring) that may explain discrepancies between solution-phase NMR and solid-state SCXRD data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from crystallography to validate steric effects observed in NOESY spectra .

Q. How can the compound's bioactivity be systematically evaluated?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) and anticancer potential using MTT assays (IC against HeLa or MCF-7 cells). Pyrazole derivatives often exhibit moderate activity (MIC: 16–32 µg/mL) .

- SAR Studies : Modify substituents (e.g., methyl groups on pyrazole) to correlate electronic effects with bioactivity. LogP calculations (e.g., ~2.8) guide solubility optimization .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclocondensation steps, reducing side reactions like dimerization .

- Green Solvent Screening : Test bio-based solvents (e.g., cyclopentyl methyl ether) to improve atom economy and reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.